molecular formula C13H8F3N3O2 B13203499 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13203499
M. Wt: 295.22 g/mol
InChI Key: OODIDZKQLZQKLX-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 4-(trifluoromethyl)pyrazole moiety. The trifluoromethyl (–CF₃) group is a key functional group known for its electron-withdrawing properties, which can enhance metabolic stability and bioavailability in pharmaceutical contexts. The isoindole-dione scaffold is structurally analogous to phthalimide derivatives, which are widely studied for their biological activities, including anti-inflammatory and kinase-inhibitory effects.

Properties

Molecular Formula

C13H8F3N3O2

Molecular Weight

295.22 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)-1H-pyrazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H8F3N3O2/c14-13(15,16)9-5-17-18-10(9)6-19-11(20)7-3-1-2-4-8(7)12(19)21/h1-5H,6H2,(H,17,18)

InChI Key

OODIDZKQLZQKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Coupling with Isoindole-1,3-dione: The final step involves coupling the trifluoromethylated pyrazole with isoindole-1,3-dione, which can be achieved through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and isoindole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole and isoindole rings contribute to the compound’s binding affinity and specificity for various receptors and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The pyrazole ring’s position (3-yl vs. 4-yl) influences steric and electronic interactions. For example, 2-(1-benzyl-1H-pyrazol-4-yl) derivatives (303.31 g/mol) prioritize aromatic stacking over hydrogen bonding .

Functional Group Impact on Bioactivity

  • Trifluoromethyl (–CF₃): Enhances metabolic resistance and membrane permeability compared to non-fluorinated analogs. This group is prevalent in agrochemicals and pharmaceuticals due to its stability .
  • Heterocyclic Additions (e.g., Triazole, Piperazine) : Compounds like 2-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-isoindole-dione (438.83 g/mol, ) exhibit expanded pharmacophore space for target engagement, albeit with higher complexity .

Biological Activity

The compound 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione represents a novel class of bioactive molecules with potential therapeutic applications. The structural characteristics of this compound suggest a range of biological activities, particularly in the context of enzyme inhibition and modulation of metabolic pathways. This article synthesizes current research findings on its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H10F3N3O2C_{14}H_{10}F_3N_3O_2, with a molecular weight of 309.24 g/mol. The trifluoromethyl group and the pyrazole moiety are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₀F₃N₃O₂
Molecular Weight309.24 g/mol
CAS Number1801270-08-5

Enzyme Inhibition

Research indicates that compounds similar to 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exhibit potent inhibitory effects on specific enzymes. For instance, a related compound has been shown to inhibit ELOVL6 (elongation of very long-chain fatty acids protein 6), which plays a crucial role in lipid metabolism. In vitro studies demonstrated that this compound inhibited ELOVL6 with over 30-fold selectivity compared to other family members, significantly affecting fatty acid elongation in hepatocytes .

Pharmacological Studies

In vivo studies have shown that the administration of related compounds leads to significant pharmacological effects. For example, oral administration resulted in high plasma and liver exposure, indicating effective bioavailability and potential therapeutic benefits in metabolic disorders .

Case Study 1: ELOVL6 Inhibition

A study focused on the biochemical properties of a structurally similar compound revealed its ability to reduce the elongation index of fatty acids in liver tissues. The study involved both mouse and human cell lines, confirming its efficacy across species .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory potential of pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds exhibited significant activity in reducing inflammatory markers in animal models, suggesting their potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

The mechanism by which 2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its biological effects likely involves interaction with specific enzyme targets or metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with lipid metabolism enzymes.

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